4-Chloro-3-hydroxybenzene-1-sulfonyl chloride
Overview
Description
4-Chloro-3-hydroxybenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.07 g/mol . It is a derivative of benzene, featuring a chloro group, a hydroxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 3-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group in the compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reducing Agents: Reducing agents like sodium borohydride can be used to reduce the hydroxy group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the hydroxy group can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction of the hydroxy group can result in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions .
Medicine: The compound is explored for its potential use in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activities that are useful in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities . This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds .
Comparison with Similar Compounds
- 4-Chloro-3-hydroxybenzenesulfonic acid
- 4-Chloro-3-hydroxybenzene-1-sulfonamide
- 4-Chloro-3-hydroxybenzene-1-sulfonic acid methyl ester
Uniqueness: 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
4-chloro-3-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMAZMGBUJFHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261761-11-8 | |
Record name | 4-chloro-3-hydroxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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